molecular formula C21H24FN3O3 B5488588 methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate

methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate

Cat. No. B5488588
M. Wt: 385.4 g/mol
InChI Key: OWHCXSDZKQEAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of various ion channels and receptors in the body.
Biochemical and Physiological Effects:
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it readily available for use in research. It also has a wide range of potential applications in various fields of research. However, one limitation is that it may have potential side effects in vivo, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, further research is needed to determine its safety and potential side effects in vivo.

Synthesis Methods

The synthesis of methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate involves the reaction of 3-fluorobenzoic acid with 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with methyl chloroformate to form the final product.

Scientific Research Applications

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate has been widely used in scientific research for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-3-24-9-11-25(12-10-24)19-8-7-16(21(27)28-2)14-18(19)23-20(26)15-5-4-6-17(22)13-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHCXSDZKQEAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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